molecular formula C24H30N4O3S B1223618 5-tert-butyl-N-[5-(dimethylsulfamoyl)-2-methylphenyl]-2-(phenylmethyl)-3-pyrazolecarboxamide

5-tert-butyl-N-[5-(dimethylsulfamoyl)-2-methylphenyl]-2-(phenylmethyl)-3-pyrazolecarboxamide

Cat. No. B1223618
M. Wt: 454.6 g/mol
InChI Key: YLGUYRMWTBHSPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-tert-butyl-N-[5-(dimethylsulfamoyl)-2-methylphenyl]-2-(phenylmethyl)-3-pyrazolecarboxamide is an aromatic amide.

Scientific Research Applications

Design and Synthesis of Pyrazole Derivatives

Pyrazole amide derivatives, such as those discussed by Deng et al. (2016), have been designed based on the structural features of specific pyrazole compounds. These derivatives exhibited promising insecticidal activity against Helicoverpa armigera, highlighting the potential of pyrazole compounds in developing new insecticides. The study also utilized molecular docking to understand the binding modes of these compounds, suggesting their utility in targeted pest control applications (Deng et al., 2016).

Structural Characterization and Supramolecular Assemblies

Research by Castillo et al. (2009) on 5-benzylamino-3-tert-butyl-1-phenyl-1H-pyrazoles revealed unexpected isomorphisms and hydrogen-bonded supramolecular structures. These findings demonstrate the complex interactions and structural diversity possible within pyrazole derivatives, which could be critical in materials science and nanotechnology for building molecular assemblies with specific properties (Castillo et al., 2009).

Synthesis and Applications in Organic Chemistry

Another study by Han et al. (2011) utilized acrylamides derived from 3,5-dimethyl-1H-pyrazole in asymmetric cycloaddition reactions. This research highlights the role of pyrazole derivatives in synthetic organic chemistry, particularly in creating complex molecules with specific configurations, which can be crucial in pharmaceutical synthesis and materials science (Han et al., 2011).

properties

Product Name

5-tert-butyl-N-[5-(dimethylsulfamoyl)-2-methylphenyl]-2-(phenylmethyl)-3-pyrazolecarboxamide

Molecular Formula

C24H30N4O3S

Molecular Weight

454.6 g/mol

IUPAC Name

2-benzyl-5-tert-butyl-N-[5-(dimethylsulfamoyl)-2-methylphenyl]pyrazole-3-carboxamide

InChI

InChI=1S/C24H30N4O3S/c1-17-12-13-19(32(30,31)27(5)6)14-20(17)25-23(29)21-15-22(24(2,3)4)26-28(21)16-18-10-8-7-9-11-18/h7-15H,16H2,1-6H3,(H,25,29)

InChI Key

YLGUYRMWTBHSPZ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)NC(=O)C2=CC(=NN2CC3=CC=CC=C3)C(C)(C)C

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)NC(=O)C2=CC(=NN2CC3=CC=CC=C3)C(C)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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